![molecular formula C12H15NO4 B190853 Cotarnine CAS No. 82-54-2](/img/structure/B190853.png)
Cotarnine
Overview
Description
Cotarnine is a crystalline alkaloid obtained by the oxidation of narcotine . It has been used chiefly in the form of its chloride C12H14ClNO3 to check bleeding especially from small blood vessels .
Synthesis Analysis
The synthesis of cotarnine involves the oxidation of narcotine . In a study, 20 amino acid conjugated derivatives of noscapine and cotarnine at the 6-position were synthesized and evaluated for anticancer activity .Molecular Structure Analysis
Cotarnine is a chemical compound with the molecular formula C12H15NO4 . It has a mass of 237.1±0 dalton .Chemical Reactions Analysis
Cotarnine undergoes electrophilic Einhorn acylamidomethylation with a yield of 60–95% and sulfochlorination with chlorosulfonic acid at position 5 . At the same time, cotarnone and its derivatives undergo additional O-protodemethylation .Physical And Chemical Properties Analysis
Cotarnine has a molecular weight of 237.252 Da and a monoisotopic mass of 237.100113 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 365.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Cotarnine, a derivative of the opium alkaloid noscapine, has been explored for various scientific research applications. Here’s a comprehensive analysis focusing on unique applications:
Pharmacological Studies
Cotarnine has been the subject of pharmacological studies due to its structural similarity to noscapine, which is known for its antitussive (cough suppressant) properties. Researchers are investigating cotarnine’s potential in creating new pharmacological agents .
Synthesis of Bioactive Compounds
Recent developments in cotarnine chemistry have led to the synthesis of various bioactive products. These compounds are being studied for their potential applications in medicine, particularly for their cytotoxic activities against diverse cancer cell lines .
Analytical Chemistry
Cotarnine is used as a standard in analytical methods such as LC–MS-MS for the determination of cotinine in human plasma. This application is crucial in epidemiological studies and for batch analyses of large sample sets .
Drug Development
The cotarnine core is being utilized in the design and synthesis of several pharmaceutically active compounds. These compounds are evaluated for their biological activities, which could lead to the development of new drugs .
Safety and Hazards
Cotarnine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . If inhaled or ingested, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately .
Future Directions
Cotarnine and its derivatives have considerable potential for transformation into biologically active structures due to the possibility of the ring-chain tautomerism of the piperidine fragment of the molecule and the formation of a highly reactive minor bifunctional form . This suggests that cotarnine could be a promising candidate for further preclinical investigations .
Mechanism of Action
Target of Action
Cotarnine primarily targets the smooth muscles of internal organs, particularly the uterus . It acts as a uterotonic agent, increasing the tone of these muscles . This action is particularly significant in the treatment of uterus subinvolution (after childbirth and abortion), dysfunctional uterine bleeding, and bleeding due to fibroids and inflammatory processes .
Mode of Action
It is known that it interacts with its targets, leading to an increase in the tone of smooth muscles of internal organs . This interaction results in changes that aid in the treatment of conditions such as uterus subinvolution and dysfunctional uterine bleeding .
Biochemical Pathways
It is synthesized from noscapine via an oxidative degradation process in the presence of hno3 . Dehydration in the presence of trifluoroacetic acid (TFA) and subsequent reduction with NaBH4 produces hydrocotarnine .
Pharmacokinetics
It is known that cotinine, a major metabolite of nicotine and structurally similar to cotarnine, has an in vivo half-life of approximately 20 hours . It is typically detectable for several days (up to one week) after the use of tobacco
Result of Action
It has been shown that cotarnine exhibits antitumor activities against several types of cancer . In a study, amino acid conjugated derivatives of Cotarnine were synthesized and evaluated for anticancer activity in both in vitro and in vivo conditions . The study found that these derivatives demonstrated improved apoptotic activity compared to those of noscapine and cotarnine .
Action Environment
It is known that many factors, including psychological stress, can influence the effect of agonists and modulators on the function and expression of the nicotinic acetylcholine receptors As Cotarnine is structurally similar to cotinine, which is known to interact with these receptors, it is possible that similar environmental factors could influence Cotarnine’s action
properties
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMYQLKLNRZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274484, DTXSID40871559 | |
Record name | Cotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cotarnine | |
CAS RN |
82-54-2, 59760-32-6 | |
Record name | 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cotarnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC121978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cotarnine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COTARNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79V56TDI6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cotarnine has the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. []
A: Spectroscopic analysis of Cotarnine and its degradation products can be performed using techniques like UV, IR, 1H-NMR, and mass spectrometry. This allows for identification and structural elucidation. [, , ] For instance, Cotarnine exhibits fluorescence with varying spectral properties depending on the solvent and pH. []
A: Cotarnine is often synthesized through the oxidative degradation of Noscapine, a phthalide isoquinoline alkaloid found in the opium poppy. [, ] A practical synthesis method involves a multi-step process starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. This route includes a cyclization step, acetylation, hydrogenolysis, and a final oxidation with I2 followed by basification to yield Cotarnine. []
A: Yes, Cotarnine has been successfully modified through various chemical reactions. For example, researchers have synthesized amino acid conjugates of Cotarnine at the 6-position to explore potential improvements in antitumor activity. [] Additionally, reactions with acyl/aryl ketones have been employed to create diverse 1,2,3,4-tetrahydroisoquinoline derivatives. [] Other modifications include reactions with barbituric acids to form spirocyclic systems, [] and reactions with acetylenes to synthesize propargylic derivatives. []
A: While the exact mechanism of action for Cotarnine's antitumor activity is still under investigation, research suggests it might involve interaction with tubulin, a protein crucial for cell division. [] Specifically, molecular docking studies point to Cotarnine potentially binding to tubulin, which could disrupt microtubule dynamics and ultimately inhibit tumor cell growth. []
A: Cotarnine can be susceptible to degradation, particularly under acidic and basic conditions, as well as upon exposure to light. [] This necessitates careful consideration during formulation and storage. Currently, research is exploring various strategies to improve its stability, solubility, and bioavailability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.